(Z)-Cinnamyl Cilnidipine
(Z)-Cinnamyl Cilnidipine
Brand Name:
Vulcanchem
CAS No.:
146924-45-0
VCID:
VC0151204
InChI:
InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8-
SMILES:
CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Molecular Formula:
C27H28N2O7
Molecular Weight:
492.5 g/mol
(Z)-Cinnamyl Cilnidipine
CAS No.: 146924-45-0
Reference Standards
VCID: VC0151204
Molecular Formula: C27H28N2O7
Molecular Weight: 492.5 g/mol
CAS No. | 146924-45-0 |
---|---|
Product Name | (Z)-Cinnamyl Cilnidipine |
Molecular Formula | C27H28N2O7 |
Molecular Weight | 492.5 g/mol |
IUPAC Name | 3-O-(2-methoxyethyl) 5-O-[(Z)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Standard InChI | InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8- |
Standard InChIKey | KJEBULYHNRNJTE-FLIBITNWSA-N |
Isomeric SMILES | CC1=C(C(C(=C(N1)C)C(=O)OC/C=C\C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC |
SMILES | CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC |
Canonical SMILES | CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC |
Synonyms | 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-(2-Methoxyethyl) 5-[(2Z)-3-Phenyl-2-propen-1-yl] Ester; (Z)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-Methoxyethyl 3-Phenyl-2-propenyl Ester; |
PubChem Compound | 13604521 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume